molecular formula C10H17ClN2 B3077562 N-(3-Pyridinylmethyl)-1-butanamine hydrochloride CAS No. 1048664-28-3

N-(3-Pyridinylmethyl)-1-butanamine hydrochloride

Cat. No.: B3077562
CAS No.: 1048664-28-3
M. Wt: 200.71 g/mol
InChI Key: AKPSIKOXJLAHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Pyridinylmethyl)-1-butanamine hydrochloride is a chemical compound that features a pyridine ring attached to a butanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Pyridinylmethyl)-1-butanamine hydrochloride typically involves the reaction of 3-pyridinemethanol with 1-butanamine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the hydrochloride salt is formed by the addition of hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Pyridinylmethyl)-1-butanamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Pyridinylmethyl)-1-butanamine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Pyridinylmethyl)cyclopropanamine dihydrochloride
  • N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride
  • N-(3-Phenoxypropyl)cyclopropanamine hydrochloride

Uniqueness

N-(3-Pyridinylmethyl)-1-butanamine hydrochloride is unique due to its specific structural features, such as the presence of a butanamine chain and a pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, which can be leveraged for specific research and industrial purposes .

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-2-3-6-11-8-10-5-4-7-12-9-10;/h4-5,7,9,11H,2-3,6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPSIKOXJLAHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CN=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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